Furanether A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

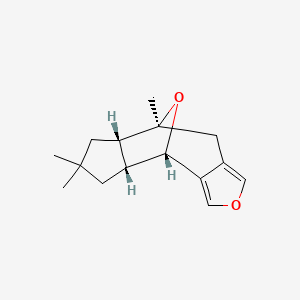

Furanether A is a tetracyclic natural product with a 1-methyl-8-oxabicyclo[3.2.1]octane core and four contiguous stereocenters. It was first isolated from the mushroom Russula sardonia and has shown antifeedant activity, meaning it can prevent animals from feeding on plants .

Preparation Methods

The first total synthesis of (±)-Furanether A was achieved by Dao-Yong Zhu, Shao-Hua Wang, and colleagues at Lanzhou University, China. The synthesis involved 13 linear steps and an overall yield of 0.85% . The synthetic route started from ethyl 2-oxopropanoate and a simple enone, which were combined using a [4+2] cycloaddition. The resulting intermediate was functionalized and subjected to a cyclization to form the furan unit, followed by the installation of a Weinreb amide. A Shapiro reaction was used to install the second five-membered ring of the target compound. The 1-methyl-8-oxabicyclo[3.2.1]octane core was then constructed using a C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization sequence. After the removal of a formaldehyde group, the desired (±)-Furanether A was obtained .

Chemical Reactions Analysis

Furanether A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts, gold-catalyzed cyclizations, and mild oxidation of alkyl enol ethers . Major products formed from these reactions include di-, tri-, and tetrasubstituted furans .

Scientific Research Applications

Furanether A has shown significant potential in scientific research due to its unique structure and biological activity. It has been studied for its antifeedant activity, which could be useful in developing natural pesticides . Additionally, the synthesis of this compound allows for biological activity studies and the synthesis of other bioactive natural products containing an 8-oxabicyclo[3.2.1]octane core .

Mechanism of Action

The mechanism by which Furanether A exerts its effects involves its unique tetracyclic structure and the presence of the 1-methyl-8-oxabicyclo[3.2.1]octane core. This structure allows it to interact with specific molecular targets and pathways, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Furanether A is similar to other furanosesquiterpenes, such as furoscrobiculins and lactaral . its unique tetracyclic structure and the presence of four contiguous stereocenters make it distinct. Other similar compounds include lactarane and marasmane sesquiterpenes, which are also found in mushrooms of the genera Lactarius and Russula .

Properties

CAS No. |

72601-35-5 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1S,8S,9S,13R)-8,11,11-trimethyl-4,14-dioxatetracyclo[6.5.1.02,6.09,13]tetradeca-2,5-diene |

InChI |

InChI=1S/C15H20O2/c1-14(2)5-10-12(6-14)15(3)4-9-7-16-8-11(9)13(10)17-15/h7-8,10,12-13H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1 |

InChI Key |

ILACEZQKVDMRMW-HTUGSXCWSA-N |

Isomeric SMILES |

C[C@@]12CC3=COC=C3[C@@H](O1)[C@H]4[C@@H]2CC(C4)(C)C |

Canonical SMILES |

CC1(CC2C(C1)C3(CC4=COC=C4C2O3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.